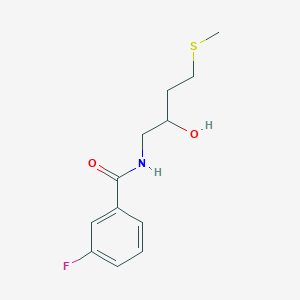
3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is an organic compound that features a benzamide core substituted with a fluoro group at the third position and a hydroxy-methylsulfanylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the acylation of aniline derivatives with fluoro-substituted benzoyl chlorides under basic conditions. The hydroxy-methylsulfanylbutyl side chain can be introduced through nucleophilic substitution reactions, often using thiol-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the fluoro group can introduce various functional groups.
Scientific Research Applications
3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy-methylsulfanylbutyl side chain can modulate its solubility and bioavailability. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-(2-hydroxyethyl)benzamide: Similar structure but lacks the methylsulfanyl group.
N-(2-hydroxy-4-methylsulfanylbutyl)benzamide: Similar structure but lacks the fluoro group.
3-Fluoro-N-(2-hydroxybutyl)benzamide: Similar structure but lacks the methylsulfanyl group.
Uniqueness
3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is unique due to the presence of both the fluoro and methylsulfanyl groups, which can confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-17-6-5-11(15)8-14-12(16)9-3-2-4-10(13)7-9/h2-4,7,11,15H,5-6,8H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGKSUKXMSTKAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=CC(=CC=C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2397052.png)





![5-((2,5-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397063.png)
![6-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397064.png)




![3-(4-ethoxyphenyl)-5-((3-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397072.png)
![N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2397075.png)
